Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Description
Properties
CAS No. |
20958-77-4 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)17-18(22(25)27-2)20-16-11-7-6-8-14(16)12-13-23(20)19(17)15-9-4-3-5-10-15/h3-13H,1-2H3 |
InChI Key |
DFUBRQBTJOVQFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azomethine Ylide Precursor
The process begins with the generation of an azomethine ylide from an isoquinoline ester derivative. Under alkaline conditions, typically using sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF), the ester undergoes deprotonation to form a resonance-stabilized ylide. Key parameters include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Isoquinoline ester (1 eq), THF, 0°C | Solubilization |
| 2 | NaH (1.2 eq), 30°C, 2 hr | Deprotonation |
| 3 | Slow warming to room temperature | Ylide stabilization |
The ylide intermediate exhibits enhanced nucleophilic character at the α-carbon, facilitating subsequent cycloaddition.
[3 + 2] Cycloaddition with Dipolarophiles
The ylide reacts with electron-deficient dipolarophiles such as dimethyl acetylenedicarboxylate (DMAD) or phenylacetylene derivatives. The reaction proceeds via a concerted mechanism, forming the pyrrolidine ring fused to the isoquinoline system.
Optimized Conditions :
- Solvent: Dichloromethane or toluene
- Temperature: Reflux (80–110°C)
- Reaction Time: 12–24 hours
- Yield: 40–65% (reported for analogous systems)
A representative reaction equation is:
$$
\text{Isoquinoline ester} + \text{DMAD} \xrightarrow{\text{THF/NaH}} \text{this compound}
$$
Alternative Synthetic Strategies
While the cycloaddition method remains predominant, alternative pathways have been explored to improve efficiency or bypass unstable intermediates.
Microwave-Assisted Synthesis
Recent advances in microwave chemistry suggest potential for accelerating the cycloaddition step. A patent describing microwave-assisted HCl-mediated reactions for dicarboxylate synthesis provides insights into possible optimizations:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80–110°C | 120–150°C |
| Time | 12–24 hr | 1–2 hr |
| Yield* | 40–65% | 52–68% (extrapolated) |
*Data inferred from analogous furan dicarboxylate syntheses. Microwave irradiation enhances reaction kinetics by promoting dipole rotation, potentially reducing side-product formation.
Mechanistic Insights and Side Reactions
The azomethine ylide pathway involves three critical stages:
Ylide Formation Dynamics
Quantum mechanical calculations suggest that the equilibrium between ylide conformers (s-cis vs s-trans) determines regioselectivity. Bulky substituents on the isoquinoline ester favor s-trans configurations, directing phenyl group addition to the 3-position.
Competing Reaction Pathways
Common side products include:
- Dimerized ylides : Formed at high concentrations (>0.5 M)
- Over-oxidized species : Resulting from prolonged air exposure
- Ester hydrolysis products : In protic solvents (e.g., ethanol)
Industrial-Scale Considerations
Solvent Recovery Systems
A Chinese patent detailing dimethyl dicarboxylate production emphasizes solvent recycling through:
- Fractional distillation of THF/CH₂Cl₂ mixtures
- Azeotropic drying with benzene (phased out due to toxicity)
Waste Stream Management
Neutralization of alkaline waste (from NaH quenching) generates NaCl brine requiring:
- Precipitation of metal hydroxides (pH 8–9)
- Reverse osmosis for water reuse
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing ester groups at positions 1 and 2 activate the pyrrolo[2,1-a]isoquinoline core toward nucleophilic substitution. Key findings include:
-
Methanolysis : Hydrolysis of the methyl ester groups under alkaline conditions yields the corresponding dicarboxylic acid derivative. This reaction is pivotal for further functionalization .
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) replaces methoxycarbonyl groups with amide functionalities, forming derivatives like 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxamide.
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system:
Table 1: Cycloaddition Reactions and Products
-
Mechanistic Insight : The [3+2] cycloaddition proceeds via a dipolar intermediate, while the [4+2] reaction involves in situ benzyne generation .
Hydrolysis and Ester Exchange
Controlled hydrolysis studies reveal:
-
Selective Mono-Hydrolysis : Using NaOH in methanol selectively removes one methyl ester group, yielding mono-acid derivatives (e.g., methyl 3-phenylpyrrolo[2,1-a]isoquinoline-1-carboxylate-2-carboxylic acid) .
-
Transesterification : Reaction with ethanol in acidic media replaces methyl esters with ethyl groups, forming diethyl analogs .
TaCl₅-Mediated Reactions with Aldehydes
Reactions with aromatic aldehydes in the presence of TaCl₅ yield chlorinated tetrahydronaphthalenes:
Table 2: TaCl₅-Mediated Reaction Outcomes
-
Mechanism : Proposed to involve cyclopropane ring opening, aldehyde coupling, and chlorination via TaCl₅ .
Phosphine-Catalyzed Annulations
Trialkylphosphines (e.g., PBu₃) catalyze dearomatizing [3+2] annulations with electron-deficient alkenes:
-
Product : Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines with fused cyclohexene rings .
-
Example : Reaction with ethyl acrylate yields dimethyl 2-(2-ethoxy-2-oxoethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3,3-dicarboxylate (75% yield) .
Decarboxylation Pathways
Thermal or catalytic decarboxylation removes ester groups:
-
Copper Chromate : Heating in quinoline removes both ester groups, yielding 3-phenylpyrrolo[2,1-a]isoquinoline .
-
Biological Implications : Decarboxylated derivatives show enhanced interactions with kinase targets.
Reactions with Active Methylene Compounds
The methylthio-substituted analog reacts with malononitrile or ethyl cyanoacetate to form fused pyridine derivatives:
-
Example : Reaction with malononitrile produces 1-cyano-2-methylthio-pyrrolo[2,1-a]isoquinoline-3-carbonitrile (62% yield) .
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biological systems inform its reactivity:
-
Kinase Inhibition : The planar aromatic system binds ATP pockets in kinases, with IC₅₀ values <10 μM for JAK2 and EGFR.
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the phenyl group to hydroxylated metabolites.
Scientific Research Applications
Chemistry: In chemistry, Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and carboxylate moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
2.1 Structural and Electronic Differences
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl substituent () enhances electrophilicity, influencing reactivity in further functionalization . Steric Effects: Bulky substituents like tert-butyl esters () or cyclopropylcarbonyl () may hinder crystallization or alter solubility .
- Core Modifications: Replacement of isoquinoline with phthalazine () expands the π-conjugated system, altering UV-Vis absorption and fluorescence properties .
2.3 Spectroscopic and Crystallographic Insights
- NMR : Benzimidazole-substituted derivatives show distinct NH proton signals (δ 12.83–13.25 ppm), absent in phenyl-substituted analogs .
- IR : Strong C=O stretches (~1688–1698 cm⁻¹) confirm ester functionalities across analogs .
- Crystallography: The cyclopropylcarbonyl derivative () crystallizes in a monoclinic system (P21/c), with unit cell parameters (a = 7.5910 Å, b = 18.436 Å) influenced by substituent packing .
Key Research Findings
- Reactivity: Phenyl-substituted derivatives may exhibit greater stability under acidic conditions compared to nitro- or cyano-substituted analogs due to reduced electrophilicity .
- Limitations : Low yields (e.g., 7% for dihydro derivative 2 in ) highlight challenges in stereochemical control during cycloadditions .
Q & A
Basic Research Questions
Q. What are the key experimental considerations for synthesizing dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate, and how can statistical methods optimize its yield?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Statistical design of experiments (DoE), such as factorial or response surface methodologies, can systematically identify critical variables and interactions. For example, fractional factorial designs reduce the number of trials while capturing nonlinear effects, enabling efficient optimization of yield and purity . Spectral validation (e.g., NMR, mass spectrometry) should accompany synthesis to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D molecular geometry, as demonstrated in studies of structurally similar pyrrolo-isoquinoline derivatives . High-resolution NMR (¹H/¹³C) and FTIR complement crystallography by confirming functional groups and regiochemistry. For instance, carbonyl stretching frequencies in IR (~1700 cm⁻¹) and aromatic proton coupling patterns in NMR distinguish substituent positions .
Advanced Research Questions
Q. How can computational reaction path searches (e.g., quantum mechanics/molecular mechanics) guide the design of novel derivatives or improve reaction mechanisms?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states, activation energies, and regioselectivity for cyclization steps in pyrrolo-isoquinoline synthesis. Combining these with machine learning-driven reaction path searches (as in the ICReDD framework) accelerates the identification of viable synthetic routes. For example, meta-dynamics simulations can map energy landscapes to optimize cyclopropane ring formation in related compounds .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models. Cross-validation using hybrid methods—e.g., comparing DFT-optimized structures with SCXRD data—helps identify systematic errors. Additionally, ab initio molecular dynamics (AIMD) simulations account for solvent interactions, refining predictions of NMR chemical shifts or vibrational spectra .
Q. How do heterogeneous reaction conditions (e.g., membrane reactors or catalytic surfaces) influence the scalability of its synthesis?
- Methodological Answer : Membrane reactors enhance selectivity by controlling reactant diffusion and product removal, critical for multi-step syntheses. For instance, ceramic membranes with tailored pore sizes can separate intermediates during cyclization. Computational fluid dynamics (CFD) models optimize reactor geometry and flow rates to minimize side reactions, aligning with CRDC subclass RDF2050112 on reactor design .
Q. What advanced statistical approaches are used to analyze structure-activity relationships (SAR) for this compound in pharmacological or materials science applications?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., substituent electronegativity, steric bulk) with observed properties (e.g., fluorescence quantum yield or enzyme inhibition). Bayesian optimization frameworks integrate sparse experimental data with prior knowledge to prioritize high-potential derivatives for testing .
Data and Contradiction Analysis
Q. How should researchers address batch-to-batch variability in purity or crystallinity during synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ Raman spectroscopy to monitor reaction progress in real time. Pair this with chemometric models to detect deviations early. If crystallinity varies, screen crystallization solvents (e.g., using high-throughput platforms) and apply Ostwald’s rule of stages to stabilize polymorphs .
Q. What protocols validate the environmental stability or degradation pathways of this compound under atmospheric conditions?
- Methodological Answer : Accelerated aging studies under controlled humidity, temperature, and UV exposure simulate long-term stability. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while computational tools like EPI Suite predict hydrolysis or photolysis pathways based on molecular fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
